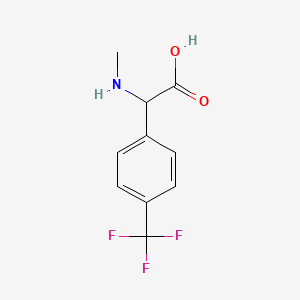

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

Beschreibung

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid is a fluorinated arylacetic acid derivative characterized by a trifluoromethyl-substituted phenyl ring and a methylamino group at the α-carbon of the acetic acid backbone.

The trifluoromethyl group is a critical pharmacophore in medicinal chemistry, often improving metabolic stability and target binding affinity . Methylamino groups, as seen in related compounds, may influence solubility and hydrogen-bonding interactions, impacting pharmacokinetic profiles .

Eigenschaften

Molekularformel |

C10H10F3NO2 |

|---|---|

Molekulargewicht |

233.19 g/mol |

IUPAC-Name |

2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C10H10F3NO2/c1-14-8(9(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3,(H,15,16) |

InChI-Schlüssel |

WUNPURZYXCZCPK-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Methylamino)-2-(4-(Trifluormethyl)phenyl)essigsäure umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit dem kommerziell erhältlichen 4-(Trifluormethyl)benzaldehyd und Methylamin.

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 4-(Trifluormethyl)benzaldehyd mit Methylamin zur Bildung eines Imin-Zwischenprodukts.

Reduktion: Das Imin-Zwischenprodukt wird dann unter Verwendung eines Reduktionsmittels wie Natriumborhydrid zu dem entsprechenden Amin reduziert.

Carboxylierung: Der letzte Schritt beinhaltet die Carboxylierung des Amins unter Verwendung eines Carboxylierungsmittels wie Kohlendioxids unter basischen Bedingungen zur Bildung von 2-(Methylamino)-2-(4-(Trifluormethyl)phenyl)essigsäure.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(Methylamino)-2-(4-(Trifluormethyl)phenyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen weiter modifizieren, wie z. B. die Reduktion der Carbonsäure zu einem Alkohol.

Substitution: Der aromatische Ring kann elektrophile oder nukleophile Substitutionsreaktionen eingehen, wodurch verschiedene Substituenten eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.

Substitution: Halogenierung kann unter Verwendung von Halogenen (Cl₂, Br₂) in Gegenwart eines Katalysators erreicht werden.

Hauptprodukte

Oxidation: Produziert Ketone oder Carbonsäuren.

Reduktion: Liefert Alkohole oder Amine.

Substitution: Führt zu verschiedenen substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

- Lead Compound : 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid has emerged as a promising lead compound in the development of new pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which is crucial for drug absorption and efficacy.

- Anti-inflammatory and Analgesic Drugs : The compound serves as an intermediate in synthesizing various anti-inflammatory and analgesic drugs, potentially improving their therapeutic profiles by enhancing efficacy and reducing side effects .

Case Study: Antimycobacterial Activity

- A study evaluated the compound's derivatives for their antimycobacterial properties against Mycobacterium tuberculosis. While some derivatives showed promising in vitro activity, the specific compound's efficacy in vivo was less pronounced, indicating the need for further optimization .

Organic Synthesis

Complex Molecule Formation

- The compound is utilized in organic synthesis to create complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for producing specialty chemicals used across multiple industries .

Biochemical Research

Metabolic Pathway Investigation

- In biochemistry, 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid is used to explore metabolic pathways. Understanding these pathways can lead to identifying new therapeutic targets, particularly in diseases related to metabolic dysregulation .

Case Study: γ-Secretase Modulators

- Research on γ-secretase modulators has highlighted the differential effects of compounds similar to 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid on cognitive functions. This research provides insights into developing drugs targeting Alzheimer's disease by modulating amyloid-beta peptide levels without adverse cognitive effects .

Material Science

Polymer and Resin Formulation

- The compound's properties are explored in material science for formulating polymers and resins. Its inclusion can enhance material characteristics such as durability and resistance to degradation, making it suitable for applications in coatings and adhesives .

Agricultural Chemistry

Agrochemical Development

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous compounds.

Key Observations:

Substituent Impact on Lipophilicity: The trifluoromethyl group consistently increases logP values (e.g., target compound: ~2.5 vs. non-fluorinated analogs). Fluorine substitution at the α-carbon (e.g., ) reduces pKa, enhancing acidity and solubility in polar solvents .

Synthetic Accessibility: Electrophilic fluorination (e.g., using Selectfluor™) is a common method for α-fluorinated analogs, achieving moderate yields (20–37% in anhydride synthesis) . Methylamino derivatives may require protective group strategies (e.g., tert-butoxycarbonyl (Boc) in ) to prevent side reactions during synthesis.

Key Findings:

- Therapeutic Potential: The trifluoromethyl-phenylacetic acid scaffold is versatile. For example, ATPR (a retinoid derivative) demonstrates anticancer activity with improved safety over all-trans retinoic acid (ATRA) .

- Neurodegenerative Disease Relevance : Complex derivatives like AR243 (with trifluoromethyl and diazirine groups) act as γ-secretase modulators, suggesting the target compound could be optimized for Alzheimer’s disease .

Metabolic and Toxicity Profiles

Limited direct data exist for the target compound, but insights can be drawn from analogs:

- Metabolism: Fluorinated phenylacetic acids are often metabolized via glucuronidation or oxidative pathways. Methylamino groups may undergo N-demethylation, as seen in related amines .

- Toxicity: Trifluoromethyl groups generally reduce acute toxicity by resisting metabolic degradation. However, benzylamino derivatives (e.g., ) may exhibit higher cytotoxicity due to increased lipophilicity .

Biologische Aktivität

Introduction

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid, often referred to as a derivative of amino acids with significant biological implications, has garnered attention in medicinal chemistry and pharmacology. The compound's unique trifluoromethyl group enhances its biological activity, particularly in cancer treatment and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position of the phenyl ring is crucial for the compound's biological activity. Research indicates that modifications to this structure can significantly impact its potency against various biological targets.

Key Findings

- Inhibition Potency : The introduction of a trifluoromethyl group has been shown to increase the inhibitory potency against matrix metalloproteinase-1 (MMP-1) by up to 60 times compared to related compounds without this substitution .

- Antiproliferative Activity : Compounds with an N-methylamino substituent exhibit significant antiproliferative effects across various cancer cell lines, with IC50 values in the low nanomolar range. This suggests that structural variations at the C2 position can enhance or diminish biological activity .

Antiproliferative Effects

The antiproliferative activity of 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid has been extensively studied:

- Cell Lines Tested : The compound demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).

- Mechanism of Action : The proposed mechanism involves binding to tubulin at the colchicine site, disrupting microtubule dynamics and inducing apoptosis through caspase activation pathways .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes:

- Matrix Metalloproteinases : As previously mentioned, it exhibits potent inhibition of MMP-1, which is implicated in tumor metastasis and progression.

- Cyclin-dependent Kinases (CDKs) : Related compounds have been identified as effective inhibitors of CDK9, affecting RNA polymerase II transcription and reducing anti-apoptotic protein levels .

Case Study 1: MMP-1 Inhibition

A study focusing on the SAR of MMP inhibitors highlighted the effectiveness of compounds similar to 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid. The study demonstrated that specific structural modifications could lead to a significant increase in potency against MMPs, emphasizing the role of the trifluoromethyl group in enhancing interactions with target residues in the enzyme .

Case Study 2: Anticancer Activity

In a comparative analysis involving several derivatives, compounds featuring the N-methylamino group consistently showed enhanced antiproliferative activity against multiple cancer cell lines. One derivative was reported to be up to 28-fold more potent against MCF-7 cells than its non-methylated counterparts, indicating that minor structural changes can lead to substantial differences in therapeutic efficacy .

Research Findings Summary

| Compound | Target | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid | MMP-1 | 0.5 - 1.0 | Inhibition via binding interactions |

| Derivative A | CDK9 | 56 | Disruption of RNA polymerase II |

| Derivative B | Tubulin | 10 - 100 | Binding at colchicine site |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid, and what challenges arise in optimizing reaction yields?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by introduction of the methylamino and trifluoromethyl groups. A common approach includes nucleophilic substitution or reductive amination to install the methylamino moiety . Challenges include controlling regioselectivity due to the electron-withdrawing trifluoromethyl group and managing side reactions during carboxylation. Optimizing pH, temperature, and catalysts (e.g., palladium for cross-coupling) is critical for yield improvement .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what analytical techniques validate its structural integrity?

- Methodology : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability. Techniques such as NMR and X-ray crystallography confirm its presence and spatial orientation. IR spectroscopy verifies carboxylic acid and amine functionalities, while HPLC-MS ensures purity (>95%) . Comparative studies with non-fluorinated analogs (e.g., 2-(methylamino)-2-phenylacetic acid) highlight differences in solubility and reactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound, particularly in receptor binding assays?

- Methodology : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, cell lines). Researchers should:

- Standardize protocols (e.g., uniform ATP concentrations in kinase assays).

- Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity).

- Validate findings with structurally related controls (e.g., 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid hydrochloride) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations predict interactions with targets like NMDA receptors or monoamine transporters. Key steps:

- Generate 3D conformers (RDKit) and align with co-crystallized ligands (PDB: 7LIA for NMDA).

- Calculate binding free energies (MM-GBSA) to prioritize derivatives.

- Validate predictions with in vitro assays, focusing on fluorine substitution patterns (para vs. meta) and steric effects .

Q. What are the critical considerations for in vivo pharmacokinetic studies of this compound, given its metabolic instability in preliminary assays?

- Methodology :

- Stability : Monitor degradation in liver microsomes (human vs. rodent) using LC-MS/MS. Introduce prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

- Toxicity : Conduct Ames tests for mutagenicity and assess CYP450 inhibition potential. Limited safety data require strict adherence to OECD guidelines for acute toxicity (LD) .

Experimental Design Challenges

Q. What steps mitigate batch-to-batch variability in synthesizing this compound for reproducibility in biological studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.